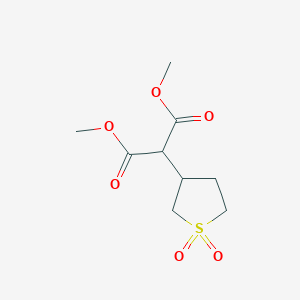![molecular formula C20H20FN3O B2528500 (4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415503-60-3](/img/structure/B2528500.png)
(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone , also known by its chemical formula C₁₉H₂₀FN₃O , is a synthetic organic compound. It belongs to the class of azetidinone derivatives and contains a fluorophenyl group, a benzimidazole moiety, and a ketone functional group. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and employ various synthetic methodologies. Key steps may include the formation of the azetidinone ring, introduction of the fluorophenyl group, and subsequent functionalization. Literature reports and patents provide valuable insights into the synthetic routes used to access this compound.
Molecular Structure Analysis
The molecular structure of (4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone reveals its three-dimensional arrangement. Computational methods, such as density functional theory (DFT) calculations, can elucidate bond angles, torsion angles, and electronic properties. The presence of the benzimidazole ring and the fluorine atom in the phenyl group significantly influences its reactivity and pharmacological properties.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Researchers explore its behavior under various conditions, including acidic, basic, and oxidative environments. Investigating its reactions with nucleophiles, electrophiles, and other functional groups provides insights into potential synthetic transformations and biological interactions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Determining the melting point helps characterize its solid-state behavior.
- Solubility : Investigating its solubility in various solvents informs formulation strategies.
- Color and Odor : Describing its appearance and odor aids in identification.
- Chemical Properties :
- Stability : Assessing its stability under different conditions (e.g., temperature, light, pH) is essential.
- Acid-Base Behavior : Investigating its acidity or basicity assists in understanding its reactivity.
- UV-Vis Absorption : Studying its absorption spectrum provides information about chromophores.
Safety And Hazards
Researchers must consider safety precautions when handling this compound. It may pose risks related to toxicity, flammability, and environmental impact. Proper lab practices, protective equipment, and waste disposal protocols are essential.
将来の方向性
Future research should focus on:
- Biological Evaluation : Investigating its pharmacological activity (e.g., anticancer, antimicrobial, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Modifying its structure to optimize desired properties.
- Formulation Development : Designing drug delivery systems or prodrugs.
- Toxicology Studies : Assessing its safety profile in vivo.
特性
IUPAC Name |
(4-fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-13(2)19-22-17-5-3-4-6-18(17)24(19)16-11-23(12-16)20(25)14-7-9-15(21)10-8-14/h3-10,13,16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDKFCPTTFRBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)
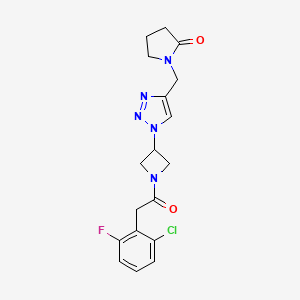
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)


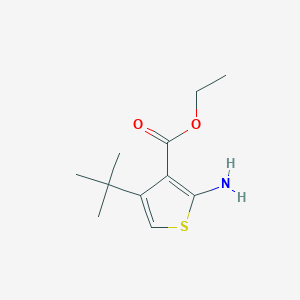
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
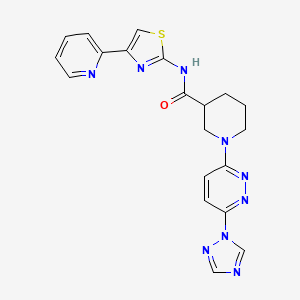
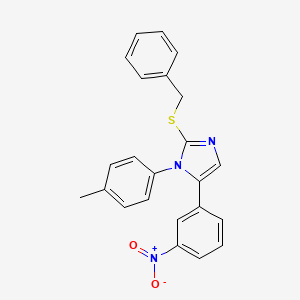
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
